Flumazenilsäure

Übersicht

Beschreibung

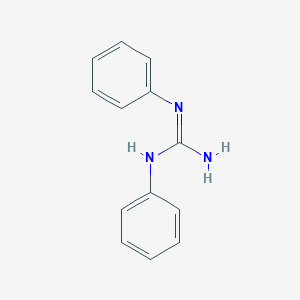

Flumazenil is an imidazobenzodiazepine derivative and a potent benzodiazepine receptor antagonist . It competitively inhibits the activity at the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex, thereby reversing the effects of benzodiazepine on the central nervous system .

Synthesis Analysis

Flumazenil was synthesized and purified using a single solid-phase cartridge . The animal biodistribution showed high uptake in the brain specifically in the cortex region .

Molecular Structure Analysis

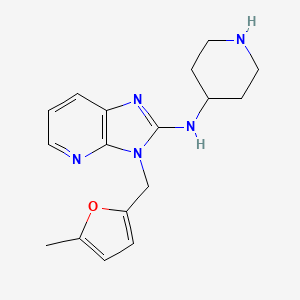

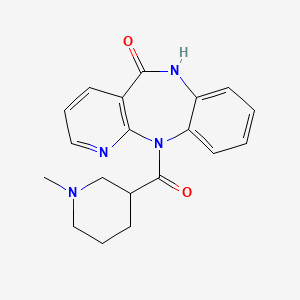

Flumazenil has an imidazobenzodiazepine structure . Its molecular formula is C15H14FN3O3 . The average mass is 303.288 Da and the monoisotopic mass is 303.101929 Da .

Chemical Reactions Analysis

Studies have shown that 50% of the flumazenil was biotransformed by the rat liver homogenate in 60 min . One metabolite (M1) was a methyl transesterification product of flumazenil . In the rat liver microsomal system, two metabolites were identified (M2 and M3), as their carboxylic acid and hydroxylated ethyl ester forms between 10 and 120 min, respectively .

Physical And Chemical Properties Analysis

Flumazenil is a white to off-white crystalline compound . It has a density of 1.4±0.1 g/cm3 . The boiling point is 528.0±50.0 °C at 760 mmHg . The vapor pressure is 0.0±1.4 mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

Neuroimaging

Flumazenil wurde in neurobildgebenden Studien verwendet . Es antagonisiert die Benzodiazepin-Bindungsstelle des γ-Aminobuttersäure (GABA)/Benzodiazepin-Rezeptor (BZR)-Komplexes im zentralen Nervensystem (ZNS) . Die Untersuchung von Flumazenil-Metaboliten mittels Flüssigchromatographie (LC)-Tandem-Massenspektrometrie liefert ein umfassendes Verständnis des In-vivo-Metabolismus von Flumazenil und beschleunigt die radiopharmazeutische Inspektion und Registrierung .

Anästhesie

Flumazenil wurde zur Modulation des Erwachens aus der Isofluran-Anästhesie eingesetzt . Es hat sich gezeigt, dass es das Erwachen beschleunigt und Schlafstörungen nach der Anästhesie reduziert . Dies unterstreicht die komplexe Rolle, die GABA A Rs bei der Vermittlung des Bewusstseins spielen, und liefert mechanistische Zusammenhänge zwischen dem Erwachen aus der Anästhesie und dem Erwachen .

Angststörungen

Studien über die neurobiologischen Ursachen von Angststörungen haben gezeigt, dass das γ-Aminobuttersäure (GABA)-System die synaptischen Konzentrationen erhöht und die Affinität von GABA A (Typ A)-Rezeptoren für Benzodiazepin-Liganden verstärkt . Flumazenil antagonisiert die Benzodiazepin-Bindungsstelle des GABA/Benzodiazepin-Rezeptor (BZR)-Komplexes im zentralen Nervensystem (ZNS) .

Hepatischer Metabolismus

Flumazenil und seine Metaboliten wurden in der Lebermatrix untersucht . Die Studie zeigte, dass 50% des Flumazenils in 60 Minuten durch das Rattenleberhomogenat biotransformiert wurden .

Radiopharmazeutische Inspektion und Registrierung

Die Untersuchung von Flumazenil-Metaboliten mittels Flüssigchromatographie (LC)-Tandem-Massenspektrometrie liefert ein umfassendes Verständnis des In-vivo-Metabolismus von Flumazenil und beschleunigt die radiopharmazeutische Inspektion und Registrierung .

Schlafstörungen

Es hat sich gezeigt, dass Flumazenil Schlafstörungen nach der Anästhesie reduziert . Dies deutet darauf hin, dass es möglicherweise zur Behandlung bestimmter Schlafstörungen eingesetzt werden könnte .

Wirkmechanismus

Target of Action

Flumazenil, an imidazobenzodiazepine derivative, is a potent benzodiazepine receptor antagonist . Its primary target is the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex . GABA (gamma-aminobutyric acid) is the most important inhibitory neurotransmitter in the central nervous system .

Mode of Action

Flumazenil competitively inhibits the activity at the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex . This competitive inhibition results in the reversal of the effects of benzodiazepines on the central nervous system . It’s worth noting that flumazenil is a weak partial agonist in some animal models of activity, but has little or no agonist activity in humans .

Biochemical Pathways

The primary biochemical pathway affected by flumazenil is the GABAergic system . By binding to the extracellular surface of GABA A receptors and competitively displacing benzodiazepine molecules, flumazenil prevents further benzodiazepine binding . This results in the reversal of the sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects of benzodiazepines .

Pharmacokinetics

Flumazenil is formulated for intravenous administration primarily because it undergoes extensive first-pass metabolism after oral administration . In the human liver, microsomal carboxylesterase isozymes play an important role in the detoxification and metabolism of flumazenil, biotransforming it into two metabolites: flumazenil acid and N-demethylated flumazenil .

Result of Action

The molecular and cellular effects of flumazenil’s action primarily involve the antagonism of the CNS effects produced by benzodiazepines .

Action Environment

The action, efficacy, and stability of flumazenil can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as proconvulsant substances like tricyclic antidepressants, can affect the therapeutic use of flumazenil . Additionally, the possibility of precipitating acute withdrawal in individuals with pharmacodynamic tolerance to benzodiazepine receptor agonists is a significant concern regarding the clinical use of flumazenil .

Safety and Hazards

Zukünftige Richtungen

Flumazenil is used to reverse the effects of a benzodiazepine sedative such as Valium, Versed, Xanax, Tranxene, and others . It is used to help you wake up after a surgery or medical procedure in which a benzodiazepine was used as a sedative . It is also used to treat benzodiazepine overdose in adults .

Eigenschaften

IUPAC Name |

8-fluoro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3O3/c1-16-5-10-11(13(19)20)15-6-17(10)9-3-2-7(14)4-8(9)12(16)18/h2-4,6H,5H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFVXVWJBSJCRJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(N=CN2C3=C(C1=O)C=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60233357 | |

| Record name | Ro 15-3890 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84378-44-9 | |

| Record name | Ro 15-3890 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084378449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ro 15-3890 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60233357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUMAZENIL ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PBH0H721NV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.